2-Benzyl-3-hydroxybutanoic acid

Carboxypeptidase A inhibition Zinc metalloprotease Structure-activity relationship

Racemic or ill-defined CPA inhibitors complicate mechanistic studies. (2R,3R)-2-Benzyl-3-hydroxybutanoic acid (CAS 107289-17-8) offers a stereochemically pure solution. • Ki = 107 µM-bridges weak (610 µM) and potent (0.48 µM) inhibitors. • β-Methyl targets CPA's 'methyl hole' for 5.7-fold affinity gain. • Defined (2R,3R) stereochemistry ensures reproducible binding. • Chiral building block for pharmaceutical synthesis. Standard B2B shipping; inquire for bulk.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 107289-17-8
Cat. No. B024999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-hydroxybutanoic acid
CAS107289-17-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=CC=C1)C(=O)O)O
InChIInChI=1S/C11H14O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14)
InChIKeySBEUUSFSESLNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-3-hydroxybutanoic acid: Stereodefined CPA Inhibitor Identity


2-Benzyl-3-hydroxybutanoic acid (CAS 107289-17-8) is a chiral β-hydroxy carboxylic acid designated as (2R,3R)-2-benzyl-3-hydroxybutanoic acid (molecular formula C₁₁H₁₄O₃, MW 194.23 g/mol). It belongs to the class of benzyl-substituted alkanoic acids that function as competitive inhibitors of the zinc metalloprotease carboxypeptidase A (CPA) [1]. The compound is distinguished by its single stereoisomeric form (2R,3R), which places a methyl substituent at the β-position—a structural feature rationally designed to exploit a hydrophobic “methyl hole” within the CPA active site . This stereochemically pure hydroxy acid serves both as a mechanistic probe for zinc protease enzymology and as a chiral building block for pharmaceutical synthesis .

2-Benzyl-3-hydroxybutanoic acid: Why Generic Analogs Fail


Carboxypeptidase A inhibitors bearing a benzyl substituent at the α-position constitute a structurally diverse family, yet their inhibitory potencies differ by over 1,000-fold depending on the nature of the β-substituent and stereochemistry [1]. The (2R,3R)-2-benzyl-3-hydroxybutanoic acid isomer incorporates a β-methyl group that engages a specific hydrophobic cavity (the “methyl hole”) adjacent to the catalytic zinc ion—an interaction absent in the des-methyl analog 2-benzyl-3-hydroxypropanoic acid, resulting in a 5.7-fold difference in Ki [2]. Furthermore, the stereochemical configuration at both the α- and β-carbons governs binding geometry; the (2R,3R) enantiomer is the biologically evaluated form, and substitution with racemic mixtures or diastereomers would introduce uncontrolled variability in enzyme inhibition assays [3]. These structural and stereochemical requirements preclude simple interchange with other benzyl-alkanoic acid CPA inhibitors.

2-Benzyl-3-hydroxybutanoic acid: Comparator Evidence


Improved CPA Potency vs. Des-Methyl Analog

2-Benzyl-3-hydroxybutanoic acid (1) exhibits a competitive inhibition constant (Ki) of 107 µM against carboxypeptidase A, representing a 5.7-fold increase in potency compared to its direct structural analog 2-benzyl-3-hydroxypropanoic acid, which has a Ki of 610 µM under the same assay conditions [1]. The potency improvement is attributed to the introduction of a β-methyl group that occupies the 'methyl hole'—a small hydrophobic cavity adjacent to the active-site zinc ion in CPA .

Carboxypeptidase A inhibition Zinc metalloprotease Structure-activity relationship

Defined Stereochemistry vs. Racemic CPA Inhibitor

The compound is supplied as the single (2R,3R)-enantiomer . In contrast, the widely used CPA inhibitor 2-benzylsuccinic acid is typically used as the racemic (±)-mixture, which introduces ambiguities in Ki determination because the individual enantiomers may have different binding modes and potencies [1]. The defined stereochemistry of (2R,3R)-2-benzyl-3-hydroxybutanoic acid eliminates this variable, enabling consistent and interpretable kinetic data across laboratories.

Stereospecific inhibition Enzyme kinetics Zinc protease

Hydroxyl vs. Aldehyde Zinc Ligation Mode

The β-hydroxyl group of 2-benzyl-3-hydroxybutanoic acid serves as a weak zinc-ligating moiety, giving a Ki of 107 µM [1]. This contrasts with 2-benzyl-3-formylpropanoic acid, which acts as a transition-state analog via aldehyde hydration and exhibits a Ki of 0.48 µM—approximately 220-fold more potent [2]. However, the hydroxyl-based inhibitor offers a distinct advantage: it functions as a ground-state analog rather than a transition-state mimic, making it useful for probing the structural determinants of substrate binding without inducing the conformational changes associated with transition-state stabilization [3].

Zinc chelation Transition-state analog Mechanism-based design

Efficient Synthesis vs. Multi-Step Chiral Inhibitor Routes

2-Benzyl-3-hydroxybutanoic acid is synthesized from acetoacetic ester via sequential benzylation, sodium dithionite reduction, and alkaline hydrolysis—a convergent three-step route that yields the (2R,3R)-configured product without requiring chiral chromatography or enzymatic resolution [1]. In contrast, structurally related CPA inactivators such as 2-benzyl-3,4-epoxybutanoic acid (BEBA) and 2-benzyl-3,4-epithiobutanoic acid require multi-step asymmetric synthesis with careful stereochemical control at the epoxide/thiirane stage, limiting their availability at scale [2]. The simpler synthetic route of 2-benzyl-3-hydroxybutanoic acid translates to broader vendor availability and lower procurement cost per gram.

Synthetic accessibility Scale-up Chiral building block

2-Benzyl-3-hydroxybutanoic acid: Application Scenarios


Ground-State Inhibitor for CPA SAR Studies

With a Ki of 107 µM—intermediate between the weak inhibitor 2-benzyl-3-hydroxypropanoic acid (Ki = 610 µM) and the ultra-potent aldehyde transition-state analog (Ki = 0.48 µM)—this compound fills a critical niche for researchers studying CPA's ground-state binding determinants [1]. The β-hydroxyl group provides a defined, weak zinc-ligation interaction that does not trigger the conformational rearrangements associated with transition-state mimics, enabling clean dissection of substrate-recognition elements [2].

Chiral Building Block with Benzyl Pharmacophore

The (2R,3R)-stereochemistry and the presence of both a carboxylic acid and a secondary alcohol functional group make this compound a versatile chiral synthon for constructing more complex bioactive molecules [1]. Its benzyl substituent serves as a privileged aromatic pharmacophore, and the defined stereochemistry at the β-carbon alcohol allows downstream functionalization (e.g., esterification, oxidation to ketone, or conversion to leaving group) with predictable stereochemical outcomes.

Methyl Hole Hypothesis Probe for Zinc Proteases

The β-methyl group of 2-benzyl-3-hydroxybutanoic acid was rationally introduced to test the 'methyl hole' occupancy hypothesis in CPA [1]. The 5.7-fold potency gain over the des-methyl analog directly validates this design principle [2]. Researchers developing inhibitors for other zinc proteases (e.g., MMPs, ACE) can use this compound as a reference standard to assess whether homologous hydrophobic cavities exist in their target enzymes and can be exploited for affinity enhancement.

Defined Inhibitor for Enzyme Kinetics Teaching Labs

The single-enantiomer nature of the compound eliminates the interpretive complications of racemic inhibitors such as (±)-2-benzylsuccinic acid, whose individual enantiomer contributions to observed Ki remain unresolved in standard teaching-laboratory formats [1]. Combined with its moderate potency that yields measurable inhibition at experimentally convenient concentrations (high micromolar range), this compound is well-suited for undergraduate and graduate laboratory courses in enzyme kinetics and drug discovery [2].

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